molecular formula C21H28N4O5 B4098560 Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B4098560
M. Wt: 416.5 g/mol
InChI Key: HCUDSHFZFQXKTP-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrolidinone ring, which is further connected to a piperidine derivative. The intricate structure of this compound suggests its potential utility in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of a benzoic acid derivative with a pyrrolidinone intermediate, followed by the introduction of the piperidine moiety through nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve protective groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties, which could be explored in preclinical studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is not well-documented, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and pyrrolidinone derivatives, such as:

  • Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate analogs with different substituents on the aromatic ring or piperidine moiety.
  • Pyrrolidinone-based compounds with varying side chains and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for further study and potential application in various fields.

Properties

IUPAC Name

methyl 4-[3-[3-(4-carbamoylpiperidin-1-yl)propylamino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-30-21(29)15-3-5-16(6-4-15)25-18(26)13-17(20(25)28)23-9-2-10-24-11-7-14(8-12-24)19(22)27/h3-6,14,17,23H,2,7-13H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUDSHFZFQXKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

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